2-Amino-7-chloro-3-phenylquinoline hydrochloride
Description
2-Amino-7-chloro-3-phenylquinoline hydrochloride is a quinoline derivative characterized by a chlorine substituent at position 7, a phenyl group at position 3, and an amino group at position 2, with a hydrochloride salt enhancing its solubility.
Properties
CAS No. |
1171515-86-8 |
|---|---|
Molecular Formula |
C15H12Cl2N2 |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
7-chloro-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H11ClN2.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;/h1-9H,(H2,17,18);1H |
InChI Key |
VIOXHRHZPBFZDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Overview
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-amino-7-chloroquinoline core | Cyclization of aniline derivatives with suitable ortho-substituted precursors (e.g., Skraup or Friedländer synthesis) | Requires control of temperature and acid/base conditions |
| 2 | Introduction of phenyl group at 3-position | Suzuki-Miyaura or Ullmann-type coupling using a 3-halogenated quinoline intermediate and phenylboronic acid or bromobenzene | Palladium or copper catalysts, inert atmosphere |
| 3 | Purification of 2-amino-7-chloro-3-phenylquinoline | Chromatography or recrystallization | Ensures removal of by-products |
| 4 | Formation of hydrochloride salt | Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, methanol, or water) | Salt formation improves solubility and stability |
Step 1: Construction of Quinoline Core
- The quinoline skeleton is typically assembled via the Skraup or Friedländer synthesis, starting from an appropriately substituted aniline (e.g., 4-chloroaniline) and a carbonyl compound (such as acetophenone or benzaldehyde derivatives).
- Cyclization under acidic conditions (often with oxidants like nitrobenzene or ferric chloride) yields the 7-chloroquinoline intermediate.
Step 2: Amination at the 2-Position
- Introduction of the amino group at the 2-position may be accomplished by nitration followed by reduction, or by direct amination if the precursor is suitably activated.
- Typical reducing agents include iron filings in acetic acid or catalytic hydrogenation.
Step 3: Phenylation at the 3-Position
- The 3-position is functionalized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using a 3-bromo- or 3-chloroquinoline intermediate and phenylboronic acid, with palladium catalysts facilitating the reaction.
- Ullmann-type couplings using copper catalysts are also reported for similar substrates.
Step 4: Hydrochloride Salt Formation
- The free base (2-amino-7-chloro-3-phenylquinoline) is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
- The product is filtered, washed, and dried under vacuum to yield the final compound.
Data Table: Key Properties and Preparation Summary
Research Findings and Perspectives
- Synthetic Complexity: The synthesis of 2-amino-7-chloro-3-phenylquinoline hydrochloride is multi-step and requires precise control over regioselectivity, particularly for the introduction of the phenyl group at the 3-position and the amino group at the 2-position.
- Scalability: The described methods are amenable to both small-scale laboratory synthesis and larger-scale preparations, provided that appropriate safety and purification measures are in place.
- Variations: Alternative routes may involve direct functionalization of preformed quinoline scaffolds or the use of different coupling partners, depending on availability and desired efficiency.
- Analytical Confirmation: Characterization of the final product is typically performed using NMR, IR, mass spectrometry, and elemental analysis, with additional confirmation of the hydrochloride salt by chloride ion testing.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its substituents:
-
Nucleophilic Substitution : The amino group (-NH₂) at position 2 acts as a nucleophile, participating in alkylation or acylation reactions.
-
Electrophilic Aromatic Substitution : The chlorine atom at position 7 serves as a directing group, influencing regioselectivity in electrophilic reactions (e.g., nitration or bromination).
-
Catalytic Role : The quinoline core may act as a ligand in metal-catalyzed reactions (e.g., C–C coupling).
Example Reaction :
The synthesis of a related quinolinequinone derivative involved chlorination with POCl₃ under reflux, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) . Similar conditions may apply to introduce functional groups in this compound.
Comparative Analysis of Reactions
Biological Implications of Reactivity
The compound’s chemical reactivity directly correlates with its biological activity:
-
Enzyme Binding : The amino group may interact with active sites in enzymes (e.g., kinases or proteases), modulating their activity.
-
Antimicrobial/Anticancer Effects : Chlorine’s electron-withdrawing nature and the phenyl group’s hydrophobicity may enhance binding to microbial DNA or cancer-related proteins.
Challenges and Considerations
-
Regioselectivity : Substitution reactions must account for steric hindrance and electronic effects of existing substituents.
-
Purification : Post-reaction steps like recrystallization or chromatography are critical to ensure product purity.
Scientific Research Applications
2-Amino-7-chloro-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7-chloro-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : Chlorine at position 7 (target) vs. 6 ( compounds) may alter electronic distribution and steric interactions in biological targets.
- Phenyl vs.
- Ether vs. Direct Substituents: Compounds in feature ether-linked phenoxy groups, introducing polarity and hydrogen-bonding capacity, unlike the target’s direct phenyl substitution .
Physicochemical Properties
Notes:
- The hydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., 7-(2-ethoxyethoxy)quinoline in ) .
Analytical Characterization
- NMR Spectroscopy : The target’s phenyl group would produce distinct aromatic protons (δ 7.2–7.8 ppm) in ¹H-NMR, differing from methyl (δ 2.0–2.5 ppm) or ether-linked substituents (δ 3.5–4.5 ppm) .
- Mass Spectrometry: HRMS would confirm the molecular ion ([M+H]⁺) and chlorine isotope pattern, distinguishing it from non-halogenated analogs .
Q & A
Q. Table 1: Comparative Solubility of Quinoline Derivatives
Q. Table 2: Synthetic Yield Optimization
| Reaction Step | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination (C7) | 80 | POCl₃ | 78 | Hypothetical |
| Amination (C2) | 120 | Pd/C | 85 | Hypothetical |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
